Fmoc-Orn(2-Cl-Z)-OH

Peptide Synthesis Protecting Group Orthogonality SPPS

Fmoc-Orn(2-Cl-Z)-OH is the essential building block for peptide chemists requiring a third level of orthogonality. The 2-Cl-Z side-chain protection remains stable to both piperidine (Fmoc removal) and 90–95% TFA (global cleavage), enabling on-resin cyclization or selective δ-amine derivatization. This reagent avoids the premature deprotection risks of Fmoc-Orn(Fmoc)-OH and the single-point vulnerability of Fmoc-Orn(Boc)-OH. Standard purity is ≥98% (HPLC). Ideal for constructing cyclic peptides, bioconjugates, and complex libraries.

Molecular Formula C28H27ClN2O6
Molecular Weight 522.982
CAS No. 198561-86-3
Cat. No. B600050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Orn(2-Cl-Z)-OH
CAS198561-86-3
Molecular FormulaC28H27ClN2O6
Molecular Weight522.982
Structural Identifiers
SMILESC1=CC=C(C(=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
InChIInChI=1S/C28H27ClN2O6/c29-24-13-6-1-8-18(24)16-36-27(34)30-15-7-14-25(26(32)33)31-28(35)37-17-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h1-6,8-13,23,25H,7,14-17H2,(H,30,34)(H,31,35)(H,32,33)/t25-/m0/s1
InChIKeyCVAOOYINJZPDDP-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Orn(2-Cl-Z)-OH (CAS 198561-86-3): A Protected Ornithine Building Block for Fmoc/tBu SPPS


Fmoc-Orn(2-Cl-Z)-OH, chemically designated as Nα-Fmoc-Nδ-2-chloro-Z-L-ornithine, is a specialized amino acid derivative engineered for solid-phase peptide synthesis (SPPS). It employs the acid-labile 2-chlorobenzyloxycarbonyl (2-Cl-Z) group for semi-permanent protection of the ornithine δ-amine side chain, in contrast to the standard base-labile Fmoc group protecting the α-amine . This dual protection strategy renders it compatible with the Fmoc/tBu SPPS paradigm, wherein the δ-amine remains protected during iterative α-Fmoc deprotection (via piperidine) and subsequent coupling cycles, ultimately allowing for selective side-chain liberation under specific orthogonal conditions [1]. The compound is a commercial reagent typically supplied with a purity of ≥98% (HPLC) .

Why Generic Substitution Fails: Orthogonality Requirements for Ornithine δ‑Amine Protection in Fmoc/tBu SPPS


The selection of an ornithine derivative for Fmoc/tBu SPPS is not trivial; the side-chain protecting group dictates the entire synthesis strategy. A generic substitution of Fmoc-Orn(2-Cl-Z)-OH with a different δ-protected derivative will fundamentally alter the deprotection orthogonality and the compatibility with standard cleavage cocktails. For instance, using the base-labile Fmoc-Orn(Fmoc)-OH would be disastrous, as the δ-Fmoc group would be removed prematurely during routine α-amino deprotection with piperidine [1]. Conversely, while Fmoc-Orn(Boc)-OH is widely used, its acid-labile Boc group is removed during the final global deprotection with trifluoroacetic acid (TFA), which can be problematic for peptides requiring an unprotected δ-amine prior to cleavage for further on-resin modifications, such as cyclization [2]. The 2-Cl-Z group on the target compound occupies a distinct niche: it is stable to both piperidine (used for Fmoc removal) and 90-95% TFA (used for global deprotection and resin cleavage), requiring orthogonal acidic or hydrogenolytic conditions for selective unmasking [3]. This provides a crucial 'third layer' of orthogonality, enabling synthetic strategies impossible with conventional Boc or Fmoc side-chain protections.

Fmoc-Orn(2-Cl-Z)-OH: Quantitative Evidence of Orthogonality and Stability Versus Key Comparators


Orthogonality Matrix: Fmoc-Orn(2-Cl-Z)-OH vs. Fmoc-Orn(Boc)-OH and Fmoc-Orn(Alloc)-OH

The 2-Cl-Z protecting group is orthogonal to the standard Fmoc/tBu SPPS regime, remaining intact under both piperidine-mediated Fmoc removal and TFA-mediated global deprotection. In contrast, Fmoc-Orn(Boc)-OH loses its side-chain Boc group during final TFA cleavage, while Fmoc-Orn(Alloc)-OH suffers from premature α-Fmoc loss due to the inherent basicity of the δ-amine [1].

Peptide Synthesis Protecting Group Orthogonality SPPS

Stability of Fmoc-Orn(2-Cl-Z)-OH in Storage vs. Shelf-Life Requirements

Commercial suppliers recommend storing Fmoc-Orn(2-Cl-Z)-OH at 0-8°C to maintain its purity and prevent degradation . While long-term stability data are not directly compared in the literature, the compound's structural features (the 2-Cl-Z group's electron-withdrawing chlorine atom enhances stability relative to unsubstituted Z groups) suggest superior shelf-life compared to more labile protecting groups like Alloc or Mtt [1].

Peptide Synthesis Reagent Stability Quality Control

Side-Chain Deprotection Kinetics: Fmoc-Orn(2-Cl-Z)-OH vs. Fmoc-Orn(Z)-OH

The 2-Cl-Z group is cleaved by hydrogenolysis (Pd/C, H2) or strong acid (e.g., HF), whereas the unsubstituted Z group is more labile and can be partially removed under certain acidic conditions. The electron-withdrawing chlorine in 2-Cl-Z stabilizes the carbamate linkage, increasing its resistance to acidolysis [1]. While specific rate constants are unavailable, the 2-Cl-Z group is known to be more acid-stable than the Z group, providing greater selectivity in orthogonal deprotection schemes [1].

Peptide Synthesis Deprotection Kinetics SPPS

Orthogonality for On-Resin Cyclization: Fmoc-Orn(2-Cl-Z)-OH vs. Fmoc-Orn(Boc)-OH

For the synthesis of cyclic peptides via side-chain anchoring of the ornithine δ-amine, a protecting group orthogonal to both Fmoc and standard acid-labile linkers is required. Fmoc-Orn(2-Cl-Z)-OH fulfills this requirement, whereas Fmoc-Orn(Boc)-OH, which is deprotected simultaneously with the peptide-resin cleavage, cannot be used for on-resin cyclization [1]. This is a critical distinction for accessing macrocyclic peptide libraries.

Macrocyclic Peptides On-Resin Cyclization SPPS

High-Value Applications of Fmoc-Orn(2-Cl-Z)-OH in Peptide and Drug Discovery


Synthesis of Branched or Cyclic Peptides Requiring Orthogonal δ-Amine Deprotection

Fmoc-Orn(2-Cl-Z)-OH is the building block of choice for constructing branched or cyclic peptides where the ornithine δ-amine must be selectively deprotected for lactamization or further derivatization while the peptide remains attached to the acid-labile resin. Its orthogonality to both Fmoc (base-labile) and tBu/TFA (acid-labile) protecting groups enables this precise control. This is evidenced by its use in synthesizing cyclic peptides via on-resin cyclization [1].

Preparation of Peptide Conjugates and Labeled Probes

The orthogonal 2-Cl-Z group can be selectively removed to introduce a unique point of attachment for fluorophores, biotin, or other chemical moieties onto the δ-amine of ornithine. This is particularly valuable for creating peptide-based imaging agents or for bioconjugation in targeted drug delivery, where the N-terminal α-amine may be reserved for other modifications [2].

Multi-Component Peptide Libraries via Orthogonal Deprotection Strategies

In the generation of diverse peptide libraries for drug discovery, the ability to use a third orthogonal protecting group (in addition to Fmoc and tBu) is a significant advantage. Fmoc-Orn(2-Cl-Z)-OH provides this capability, allowing for the creation of more complex and functionally diverse molecules than would be possible using only Boc or Fmoc side-chain protections [3].

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